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Compound of Interest

Compound Name:
2-Ethoxy-4-

(methoxymethyl)phenol

Cat. No.: B1609150 Get Quote

Abstract: This technical guide provides an in-depth analysis of 2-Ethoxy-4-
(methoxymethyl)phenol (CAS: 5595-79-9), a substituted phenol derivative with significant

applications in the fragrance industry. This document details its chemical identity,

physicochemical properties, plausible synthetic routes, comprehensive spectroscopic

characterization, known applications, and critical safety and handling protocols. The content is

structured to serve as a vital resource for researchers, chemists, and professionals in drug

development and materials science, offering both foundational data and field-proven insights

into its handling and use.

Compound Identification and Overview
2-Ethoxy-4-(methoxymethyl)phenol is an aromatic organic compound classified as a benzyl

ether and a member of the phenol ether family.[1][2][3] Its structure features a phenol ring

substituted with an ethoxy group at position 2 and a methoxymethyl group at position 4. This

specific arrangement of functional groups imparts a unique combination of chemical properties

and a distinct sensory profile, which is primarily described as sweet, spicy, and vanilla-like.[4][5]

Commercially, it is often referred to by synonyms such as Methyl diantilis or 4-hydroxy-3-

ethoxybenzyl methyl ether.[1][4] Its primary documented use is as a fragrance ingredient in

various consumer products.[1]
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Identifier Value Source(s)

IUPAC Name
2-ethoxy-4-

(methoxymethyl)phenol
[1][2][6]

CAS Number 5595-79-9 [4][6][7]

Molecular Formula C10H14O3 [1][4][6]

Molecular Weight 182.22 g/mol [1][4][6]

InChI Key
FNEWGEWRECZWQM-

UHFFFAOYSA-N
[1][2][7]

SMILES CCOC1=C(C=CC(=C1)COC)O [1][4]

Synonyms
Methyl diantilis, 4-hydroxy-3-

ethoxybenzyl methyl ether
[1][4]

Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application,

dictating its behavior in various matrices and its requirements for storage and handling. The

properties of 2-Ethoxy-4-(methoxymethyl)phenol are summarized below. The presence of

both a hydroxyl group and ether linkages allows for moderate polarity and solubility in various

organic solvents.
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Property Value Source(s)

Boiling Point 110-111 °C @ 1 Torr [5][8]

Density 1.087 g/cm³ (Predicted) [5][8]

Flash Point 120.2 °C [8]

Water Solubility
2262 mg/L @ 25 °C

(Estimated)
[8]

pKa 10.03 ± 0.31 (Predicted) [5]

LogP 1.58 - 1.6 [4][7]

Refractive Index 1.517 [8]

Odor Profile
Sweet, vanilla, spicy, phenolic,

floral
[4][5]

Synthesis and Mechanistic Considerations
While specific, scaled-up industrial synthesis protocols for 2-Ethoxy-4-
(methoxymethyl)phenol are proprietary, a plausible and efficient laboratory-scale synthesis

can be designed based on established organic chemistry principles. A logical approach

involves the selective etherification of a suitable precursor, such as isovanillyl alcohol (4-

hydroxy-3-methoxybenzyl alcohol), followed by ethylation of the phenolic hydroxyl group.

A key transformation is the Williamson ether synthesis, a robust method for forming ethers. The

causality for this choice rests on its high efficiency and the commercial availability of the

necessary precursors. The phenolic hydroxyl group is more acidic than the benzylic alcohol,

allowing for selective deprotonation and subsequent alkylation under controlled conditions.

Proposed Synthetic Pathway
A two-step synthetic route from vanillin is outlined below. This pathway is chosen for its logical

progression and use of common, well-understood reactions.
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Step 1: Reduction of Aldehyde

Step 2: Williamson Ether Synthesis (Ethylation)

Step 3: Williamson Ether Synthesis (Methylation)

Vanillin

NaBH4, Methanol

Isovanillyl Alcohol
(4-(hydroxymethyl)-2-methoxyphenol)

Reduction

Isovanillyl Alcohol

Base (e.g., K2CO3)

Deprotonation

Ethylating Agent
(e.g., Diethyl Sulfate)

2-Ethoxy-4-(hydroxymethyl)phenol

SN2 Attack

2-Ethoxy-4-(hydroxymethyl)phenol

Base (e.g., NaH)

Deprotonation

Methylating Agent
(e.g., CH3I)

Final Product
2-Ethoxy-4-(methoxymethyl)phenol

SN2 Attack
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Caption: Proposed three-step synthesis of the target compound from vanillin.
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Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful isolation and characterization of the

intermediate in Step 2 is crucial for proceeding.

Step 1: Synthesis of 2-Ethoxy-4-(hydroxymethyl)phenol:

To a solution of 4-(hydroxymethyl)-2-methoxyphenol (1 eq.) in a suitable solvent like

acetone, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).

Heat the mixture to reflux to facilitate the formation of the phenoxide.

Slowly add diethyl sulfate (1.1 eq.) to the refluxing mixture. The choice of diethyl sulfate is

based on its reactivity and suitability for ethylation.[9][10]

Maintain reflux for 4-6 hours, monitoring the reaction progress via Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent

under reduced pressure.

Purify the crude product via column chromatography to isolate 2-Ethoxy-4-

(hydroxymethyl)phenol.

Step 2: Synthesis of 2-Ethoxy-4-(methoxymethyl)phenol:

Dissolve the intermediate from Step 1 (1 eq.) in anhydrous tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq.) portion-wise.

NaH is a strong, non-nucleophilic base ideal for deprotonating the benzylic alcohol.

Allow the mixture to stir at 0 °C for 30 minutes.

Add methyl iodide (CH₃I, 1.2 eq.) dropwise.

Let the reaction warm to room temperature and stir for 12-18 hours, again monitoring by

TLC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.tdcommons.org/cgi/viewcontent.cgi?article=6493&context=dpubs_series
https://patents.google.com/patent/WO2001044151A1/en
https://www.benchchem.com/product/b1609150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully quench the reaction with a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

The final product can be purified by vacuum distillation or column chromatography to yield

high-purity 2-Ethoxy-4-(methoxymethyl)phenol.

Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic

techniques. Each method provides unique information about the molecule's framework and

functional groups.

Spectroscopic Analysis Workflow

Purified Sample of
2-Ethoxy-4-(methoxymethyl)phenol

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(GC-MS)

FTIR Spectroscopy

Structural Confirmation
&

Purity Assessment

Click to download full resolution via product page

Caption: Standard workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for confirming the carbon-hydrogen framework.

¹H NMR: Predicted spectra indicate characteristic signals for the aromatic protons, the

ethoxy group (a triplet and a quartet), the methoxy group (a singlet), the benzylic methylene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1609150?utm_src=pdf-body
https://www.benchchem.com/product/b1609150?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protons (a singlet), and the phenolic hydroxyl proton (a broad singlet). The specific chemical

shifts and coupling patterns confirm the substitution pattern on the aromatic ring.

¹³C NMR: The spectrum would show 10 distinct carbon signals corresponding to the

molecular formula (C10H14O3), assuming no accidental symmetry. Key signals would

include those for the aromatic carbons (with quaternary carbons C-O appearing downfield),

the benzylic -CH₂- carbon, and the aliphatic carbons of the ethoxy and methoxy groups.[11]

[12]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the

elemental composition.

GC-MS: This technique confirms the molecular weight of 182.22 g/mol .[1] The mass

spectrum would show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern is

also diagnostic; common fragments would arise from the loss of the ethoxy group, methoxy

group, or cleavage of the benzylic ether bond (a stable benzylic carbocation).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹,

characteristic of the phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹,

while aliphatic C-H stretches (from the ethoxy, methoxy, and methylene groups) appear just

below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: Strong, characteristic C-O stretching bands for the aryl ether and alkyl ether

linkages will be present in the 1000-1300 cm⁻¹ region.[13]

Applications and Chemical Reactivity
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The primary established application of 2-Ethoxy-4-(methoxymethyl)phenol is within the

fragrance and flavor industry.[1] Its complex odor profile, combining sweet, vanilla, and spicy

notes, makes it a valuable component in creating sophisticated scents for perfumes, cosmetics,

and other consumer goods.[4][5]

From a chemical reactivity standpoint, the molecule possesses three key functional groups that

dictate its behavior:

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by bases. It

is also a target for electrophilic aromatic substitution, with the hydroxyl and ethoxy groups

acting as activating, ortho-para directors.

Ether Linkages (Ethoxy and Methoxymethyl): Ethers are generally stable and unreactive.

However, the benzylic ether is susceptible to cleavage under strong acidic conditions or

hydrogenolysis.

Aromatic Ring: The electron-rich ring can undergo electrophilic substitution reactions, though

conditions must be chosen carefully to avoid side reactions at the other functional groups.

For drug development professionals, while this specific molecule has no widely reported

therapeutic applications, its core structure—a substituted phenol ether—is a common motif in

pharmacologically active compounds. Its physicochemical properties (LogP, pKa) fall within a

range often associated with favorable ADME (Absorption, Distribution, Metabolism, and

Excretion) characteristics.

The purity and identity of the compound for these applications can be reliably determined using

reverse-phase High-Performance Liquid Chromatography (HPLC), typically with a mobile

phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[7]

Safety, Toxicology, and Handling
Proper handling of any chemical substance is essential to ensure laboratory and personnel

safety. 2-Ethoxy-4-(methoxymethyl)phenol is classified as hazardous under the Globally

Harmonized System (GHS).

GHS Hazard Classification
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Hazard Class Hazard Statement Signal Word Source(s)

Acute Toxicity, Oral

(Category 4)

H302: Harmful if

swallowed
Warning [1][8][14]

Skin Sensitization

(Category 1)

H317: May cause an

allergic skin reaction
Warning [1][8]

Toxicological Summary
Toxicological data, primarily from read-across studies with analogous compounds, suggests

that 2-Ethoxy-4-(methoxymethyl)phenol is not expected to be genotoxic in vivo.[15]

However, it was found to be clastogenic in an in vitro chromosome aberration assay and may

cause skin sensitization.[14][15] It is classified as harmful if swallowed.[14]

Safe Handling and Storage Protocol
Adherence to a strict safety protocol is mandatory when working with this compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Phenol_-2-ethoxy-4-_methoxymethyl
https://www.echemi.com/produce/pr22070422930-phenol-2-ethoxy-4-methoxymethyl.html
https://shop.perfumersapprentice.com/msds/6165.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Phenol_-2-ethoxy-4-_methoxymethyl
https://www.echemi.com/produce/pr22070422930-phenol-2-ethoxy-4-methoxymethyl.html
https://www.benchchem.com/product/b1609150?utm_src=pdf-body
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/96840-56-1.pdf
https://shop.perfumersapprentice.com/msds/6165.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/96840-56-1.pdf
https://shop.perfumersapprentice.com/msds/6165.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safe Handling Workflow

Begin Work

Wear Appropriate PPE:
- Nitrile Gloves

- Safety Goggles/Face Shield
- Lab Coat

Work in a Well-Ventilated Area
(e.g., Chemical Fume Hood)

Avoid:
- Inhalation of Vapors

- Contact with Skin and Eyes
- Ingestion

Store in a Tightly Closed Container
in a Cool, Dry, Well-Ventilated Place

Dispose of Waste According to
Local, State, and Federal Regulations

End Work

Click to download full resolution via product page

Caption: Logical workflow for the safe handling and storage of the compound.
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Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume

hood, to avoid the formation and inhalation of aerosols or vapors.[8]

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-

resistant gloves (e.g., nitrile), and tight-sealing safety goggles. A face shield may be

appropriate if there is a splash hazard.[8][16]

Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[8][16] Do

not eat, drink, or smoke in the work area.[8] Contaminated work clothing should not be

allowed out of the workplace.[8]

First Aid:

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][17]

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical

attention.[8][18]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]

[18]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from

incompatible materials such as strong oxidizing agents, bases, and acid chlorides.[8][16]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with all applicable regulations.[8][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1609150?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

